molecular formula C19H22O4 B146945 Alnusdiol CAS No. 56973-51-4

Alnusdiol

Cat. No.: B146945
CAS No.: 56973-51-4
M. Wt: 314.4 g/mol
InChI Key: YWQBDYGHWGZJOM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Alnusdiol is a natural diterpene alcohol compound . It exhibits good scavenging activities against 2, 2-diphenyl-1-picryhydrazyl (DPPH), showing moderate anti-oxidant effects . Therefore, the primary targets of this compound are likely to be reactive oxygen species (ROS) and free radicals in the body.

Pharmacokinetics

It is known that this compound is a white crystalline solid that is soluble in organic solvents such as methanol, ethanol, and chloroform, but difficult to dissolve in water . This suggests that its bioavailability may be influenced by factors such as the route of administration and the presence of certain solvents or carriers.

Preparation Methods

The preparation of Alnusdiol can be achieved through both extraction from natural sources and chemical synthesis. The commercially available this compound is mainly obtained by extracting it from certain plants. The extraction method involves isolation and purification processes . Additionally, chemical synthesis routes have been developed to produce this compound in the laboratory. One such method involves the use of specific reagents and reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Alnusdiol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or aldehydes .

Scientific Research Applications

Alnusdiol has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a building block for the synthesis of other compounds. In biology and medicine, this compound is investigated for its antioxidant and anticancer activities. It has shown promising results in scavenging free radicals and inhibiting the growth of cancer cells . In the industry, this compound is explored for its potential use in the development of new pharmaceuticals and health products .

Comparison with Similar Compounds

Alnusdiol can be compared with other similar compounds, such as other diarylheptanoids found in the genus Alnus. These compounds include alnusonol, alnusone, and hannokinin. While all these compounds share a similar structural skeleton, this compound is unique due to its specific chemical structure and biological activities

Properties

IUPAC Name

tricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,11,17-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c20-14-5-1-12-3-7-18(22)16(9-12)17-10-13(4-8-19(17)23)2-6-15(21)11-14/h3-4,7-10,14-15,20-23H,1-2,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBDYGHWGZJOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2)O)C3=C(C=CC(=C3)CCC(CC1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50563195
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56973-51-4
Record name Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,11,17-tetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50563195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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